molecular formula C12H25NO B12793439 n,n-Dipropylhexanamide CAS No. 5421-56-7

n,n-Dipropylhexanamide

Cat. No.: B12793439
CAS No.: 5421-56-7
M. Wt: 199.33 g/mol
InChI Key: ISWSEUIDZKIKIV-UHFFFAOYSA-N
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Description

N,N-Dipropylhexanamide is a synthetic amide derivative characterized by a hexanoyl backbone (C6H11CO-) and two propyl groups (-C3H7) attached to the nitrogen atom. Its molecular formula is C13H25NO, with a molecular weight of 211.34 g/mol. Structurally, the compound combines a long hydrophobic carbon chain with bulky N-alkyl substituents, influencing its solubility, boiling point, and reactivity.

Properties

CAS No.

5421-56-7

Molecular Formula

C12H25NO

Molecular Weight

199.33 g/mol

IUPAC Name

N,N-dipropylhexanamide

InChI

InChI=1S/C12H25NO/c1-4-7-8-9-12(14)13(10-5-2)11-6-3/h4-11H2,1-3H3

InChI Key

ISWSEUIDZKIKIV-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)N(CCC)CCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: N,N-Dipropylhexanamide can be synthesized through the reaction of hexanoyl chloride with dipropylamine in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial Production Methods: Industrial production of this compound often involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: N,N-Dipropylhexanamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N,N-Dipropylhexanamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-Dipropylhexanamide involves its interaction with specific molecular targets. The amide group can form hydrogen bonds with various biological molecules, influencing their structure and function. This interaction can modulate enzymatic activity and receptor binding, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key properties of N,N-Dipropylhexanamide and related amides, highlighting structural and functional differences:

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point Polarity Primary Applications
This compound C13H25NO 211.34 (calculated) ~450–470 K (estimated) Low (hydrophobic) Organic synthesis, plasticizers
N,N-Dimethylhexanamide C8H17NO 143.23 408.5 K (experimental) Moderate Solvent, polymer processing
N,N-Diisopropylacetamide C8H17NO 157.23 ~390–410 K (estimated) Low (branched alkyl) Pharmaceuticals, intermediates
N,N-Dimethylformamide C3H7NO 73.09 426 K (153°C) High (polar aprotic) Industrial solvent, pharmaceuticals

Structural and Functional Analysis

Alkyl Chain Length and Branching this compound: The linear propyl groups and hexanoyl backbone enhance hydrophobicity and thermal stability compared to shorter-chain analogs. Its estimated higher boiling point (~470 K) reflects stronger van der Waals interactions . N,N-Dimethylhexanamide: Shorter methyl groups reduce steric hindrance, allowing moderate polarity and solubility in both polar and nonpolar solvents. Its lower boiling point (408.5 K) aligns with reduced molecular weight . N,N-Diisopropylacetamide: Branched isopropyl groups lower boiling points due to inefficient molecular packing. This compound’s applications in pharmaceuticals (e.g., as intermediates) likely stem from its balanced lipophilicity .

Polarity and Solubility this compound’s long alkyl chain and bulky substituents render it poorly soluble in water but highly compatible with nonpolar organic solvents. In contrast, N,N-dimethylformamide (DMF) is water-miscible and widely used as a polar aprotic solvent .

Thermodynamic Stability

  • The hexanamide backbone in this compound contributes to higher thermal stability than acetamide derivatives (e.g., DMF). This property is critical in high-temperature industrial processes .

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